

A Comparative Spectroscopic Analysis of Benzyloxybenzoic Acid Isomers

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Compound of Interest

Compound Name: 3-(BenzylOxy)benzoic acid

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A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides an objective spectroscopic comparison of the three isomers of benzyloxybenzoic acid: 2-benzyloxybenzoic acid, 3-benzyloxybenzoic acid, and 4-benzyloxybenzoic acid. The distinct positioning of the benzyloxy group on the benzoic acid ring gives rise to unique spectral characteristics, which are crucial for their unambiguous identification and characterization in research and development settings. This document summarizes key quantitative data from Nuclear Magnetic Resonance (^1H and ^{13}C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), supported by detailed experimental protocols.

Data Presentation: A Spectroscopic Overview

The following tables provide a comparative summary of the key spectroscopic data obtained for the three benzyloxybenzoic acid isomers.

Table 1: ^1H NMR Spectroscopic Data (400 MHz, DMSO-d₆)

Proton Assignment	2- Benzylxybenzoic Acid (δ , ppm)	3- Benzylxybenzoic Acid (δ , ppm, derivative data)	4- Benzylxybenzoic Acid (δ , ppm)[1]
-COOH	~12.9 (s, 1H)	~12.62 (s, 1H)	12.7 (s, 1H)
Aromatic-H (benzoic acid ring)	7.8-7.9 (m, 2H), 7.5- 7.6 (m, 1H), 7.1-7.2 (m, 1H)	6.8-7.5 (m, 4H)	7.93 (d, $J=8.8$ Hz, 2H), 7.11 (d, $J=8.8$ Hz, 2H)
Aromatic-H (benzyl group)	7.3-7.5 (m, 5H)	7.2-7.5 (m, 5H)	7.3-7.5 (m, 5H)
-OCH ₂ -	5.2 (s, 2H)	5.08 (s, 2H)	5.19 (s, 2H)

Note: Data for 3-benzylxybenzoic acid is based on a closely related derivative, 3-propargyloxy-5-benzylxybenzoic acid methyl ester, and may show slight deviations.

Table 2: ¹³C NMR Spectroscopic Data (100 MHz, DMSO-d₆)

Carbon Assignment	2- Benzylxybenzoic Acid (δ , ppm)	3- Benzylxybenzoic Acid (δ , ppm, derivative data)	4- Benzylxybenzoic Acid (δ , ppm)
C=O	~167	~166.6	~167.2
Aromatic C-O	~156	~159.8	~162.3
Aromatic C (benzoic acid ring)	~114-134	~107-132	~114-131
Aromatic C (benzyl group)	~127-137	~127-136	~127-137
-OCH ₂ -	~70	~70.4	~69.6

Note: Data for 3-benzylxybenzoic acid is based on a closely related derivative, 3-propargyloxy-5-benzylxybenzoic acid methyl ester, and may show slight deviations.

Table 3: Key IR Absorption Bands (cm⁻¹)

Functional Group	2-Benzyloxybenzoic Acid	3-Benzyloxybenzoic Acid (Predicted)	4-Benzyloxybenzoic Acid[2]
O-H stretch (Carboxylic Acid)	3300-2500 (broad)	3300-2500 (broad)	3300-2500 (broad)
C-H stretch (Aromatic)	~3100-3000	~3100-3000	~3100-3000
C=O stretch (Carboxylic Acid)	~1680-1700	~1680-1700	~1685
C=C stretch (Aromatic)	~1600, ~1450	~1600, ~1450	~1608, ~1455
C-O stretch (Ether)	~1250	~1250	~1255
C-O stretch (Carboxylic Acid)	~1300	~1300	~1300

Table 4: Mass Spectrometry Data (Electron Ionization - EI)

Ion	2-Benzyloxybenzoic Acid (m/z)	3-Benzyloxybenzoic Acid (m/z)	4-Benzyloxybenzoic Acid (m/z)
[M] ⁺	228	228	228
[M-OH] ⁺	211	211	211
[M-COOH] ⁺	183	183	183
[C ₇ H ₇] ⁺ (tropylium ion)	91	91	91
[C ₆ H ₅] ⁺	77	77	77

Experimental Protocols

The data presented in this guide were obtained using standard spectroscopic techniques. The following are generalized protocols for these key experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 5-10 mg of the benzyloxybenzoic acid isomer was dissolved in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) was used as an internal standard (0 ppm).
- Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.
- Data Acquisition:
 - ¹H NMR: A sufficient number of scans were acquired to obtain a good signal-to-noise ratio. The spectral width was set to encompass all proton signals.
 - ¹³C NMR: Proton-decoupled spectra were acquired. A sufficient number of scans were averaged to obtain clear signals for all carbon atoms.

Fourier-Transform Infrared (FTIR) Spectroscopy

- Sample Preparation: A small amount of the solid sample was finely ground with potassium bromide (KBr) powder in an agate mortar. The mixture was then pressed into a thin, transparent pellet using a hydraulic press.
- Instrumentation: FTIR spectra were recorded using a standard FTIR spectrometer.
- Data Acquisition: A background spectrum of a pure KBr pellet was first recorded. The sample pellet was then placed in the sample holder, and the spectrum was recorded over the range of 4000-400 cm⁻¹.

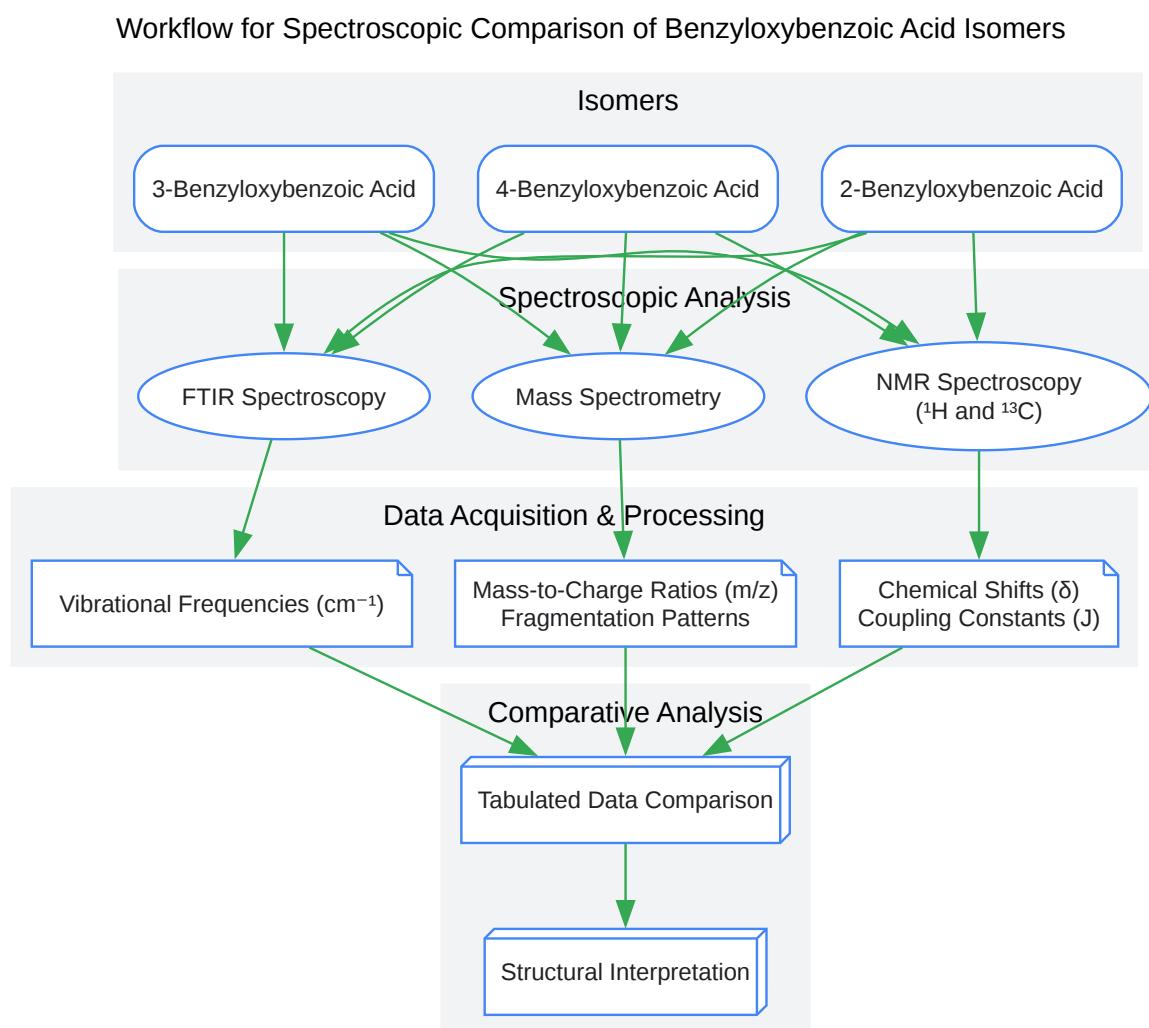
Mass Spectrometry (MS)

- Sample Introduction: A small amount of the sample was introduced into the mass spectrometer via a direct insertion probe or after separation by gas chromatography.
- Instrumentation: Electron Ionization (EI) mass spectra were obtained using a standard mass spectrometer.

- Data Acquisition: The electron energy was set to 70 eV. The mass analyzer was scanned over a mass-to-charge (m/z) range sufficient to detect the molecular ion and key fragment ions.

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic comparison of the benzyloxybenzoic acid isomers.



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Caption: A flowchart illustrating the process of spectroscopic analysis and comparison for the isomers of benzyloxybenzoic acid.

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References

- 1. 4-BENZYLOXYBENZOIC ACID(1486-51-7) 1H NMR spectrum [chemicalbook.com]
- 2. 4-Benzylbenzoic acid [webbook.nist.gov]
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